(s)-1-n-Benzyl-2-cyano-pyrrolidine
Overview
Description
(s)-1-n-Benzyl-2-cyano-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyano group attached to the second carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-n-Benzyl-2-cyano-pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a benzyl halide and a cyanide source. One common method is the nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks the benzyl halide, followed by the introduction of the cyano group. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-1-n-Benzyl-2-cyano-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
(s)-1-n-Benzyl-2-cyano-pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (s)-1-n-Benzyl-2-cyano-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
(s)-1-n-Benzyl-2-cyano-pyrrolidine: Unique due to its specific substitution pattern and chiral nature.
1-n-Benzyl-2-cyano-pyrrolidine: Lacks chirality, which can affect its biological activity.
2-cyano-pyrrolidine: Lacks the benzyl group, resulting in different chemical properties and applications.
Uniqueness
This compound stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S)-1-benzylpyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFYOCFQGYYIH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649647 | |
Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928056-25-1 | |
Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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